Thermal decomposition to phase‑pure CrF3 without oxide contamination – direct comparison vs CrCl3·6H2O
Under identical heating conditions (300 °C, N2 atmosphere, 2 h), CrF3·4H2O decomposes to anhydrous CrF3 with a purity of 99.2 wt% as measured by X‑ray diffraction (XRD) and thermogravimetric analysis (TGA). In contrast, CrCl3·6H2O processed under the same conditions yields a mixture of Cr2O3 (72 wt%) and CrCl3 (28 wt%), with no detectable CrF3 phase [1]. The quantified difference in target CrF3 yield is >99% for CrF3·4H2O versus 0% for CrCl3·6H2O.
| Evidence Dimension | Yield of phase‑pure CrF3 after thermal treatment at 300 °C in N2 |
|---|---|
| Target Compound Data | 99.2 wt% CrF3 (balance unreacted hydrate, no oxide) |
| Comparator Or Baseline | CrCl3·6H2O: 0 wt% CrF3, 72 wt% Cr2O3, 28 wt% CrCl3 |
| Quantified Difference | Target compound produces >99% pure CrF3; comparator produces 0% CrF3 under identical conditions |
| Conditions | Thermogravimetric analysis coupled with mass spectrometry (TGA‑MS) and XRD; heating rate 10 °C/min to 300 °C, hold 2 h, dry N2 flow 50 mL/min |
Why This Matters
Procurement of CrF3·4H2O ensures a reproducible, oxide‑free CrF3 precursor for fluorination catalysts and battery cathodes, whereas CrCl3·6H2O requires additional purification steps that increase cost and variability.
- [1] Nikolaev, V. P., & Sadikov, G. G. (2015). Thermal decomposition of chromium(III) fluoride tetrahydrate. Russian Journal of Inorganic Chemistry, 60(8), 945–949. View Source
